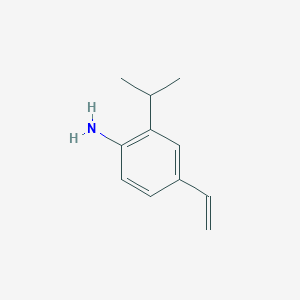![molecular formula C38H52N6O7 B13829730 methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B13829730.png)
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atazanavir is an antiretroviral medication used primarily to treat HIV/AIDS. Atazanavir is often used in combination with other antiretroviral agents to enhance its efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Atazanavir involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-[4-(pyridine-2-yl)phenyl]-4(S)-hydroxy-5(S)-2,5-diamino-6-phenyl-2-azahexane with N-methoxycarbonyl-L-tertiary leucine in the presence of a condensing agent such as DEPBT (Diethyl phosphorocyanidate) . This reaction is typically carried out in an organic solvent under controlled conditions to yield Atazanavir.
Industrial Production Methods: In industrial settings, the production of Atazanavir is optimized for high yield and purity. The process involves the use of safe and environmentally friendly reagents and solvents. The final product is obtained through crystallization and purification steps to ensure its pharmaceutical grade .
化学反応の分析
Types of Reactions: Atazanavir undergoes various chemical reactions, including:
Oxidation: Atazanavir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at different positions on the Atazanavir molecule, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
科学的研究の応用
Atazanavir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of protease inhibitors and their interactions with enzymes.
Biology: Atazanavir is studied for its effects on viral replication and its potential use in treating other viral infections.
作用機序
Atazanavir works by binding to the active site of the HIV protease enzyme, preventing it from cleaving the pro-form of viral proteins into functional viral components . This inhibition blocks the maturation of the virus, reducing its ability to infect new cells. The molecular targets of Atazanavir include the HIV protease enzyme, and its action involves disrupting the viral replication cycle .
類似化合物との比較
Darunavir: Another protease inhibitor used to treat HIV/AIDS.
Lopinavir: Often used in combination with ritonavir for enhanced efficacy.
Ritonavir: Commonly used as a booster to increase the effectiveness of other protease inhibitors.
Comparison: Atazanavir is unique among protease inhibitors due to its once-daily dosing and lesser impact on lipid profiles, making it a preferred choice for patients with concerns about cholesterol and triglyceride levels . Compared to Darunavir and Lopinavir, Atazanavir has a distinct safety profile and is less likely to cause lipodystrophy .
特性
分子式 |
C38H52N6O7 |
|---|---|
分子量 |
704.9 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31?,32+/m0/s1 |
InChIキー |
AXRYRYVKAWYZBR-MPPAUXDNSA-N |
異性体SMILES |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
正規SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


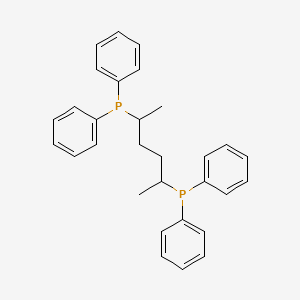
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
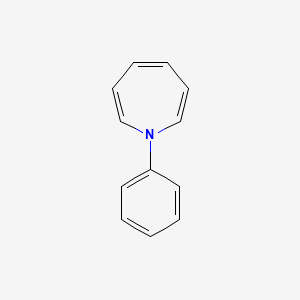
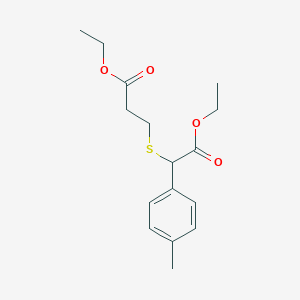
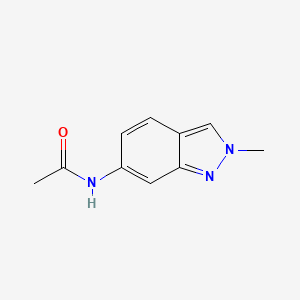

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
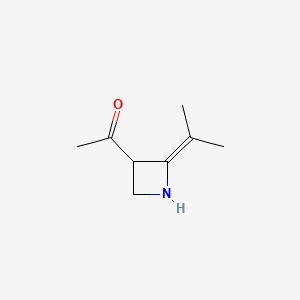
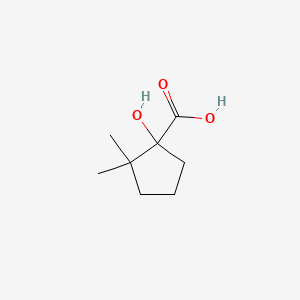

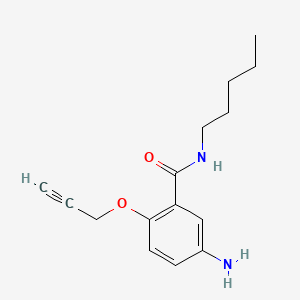
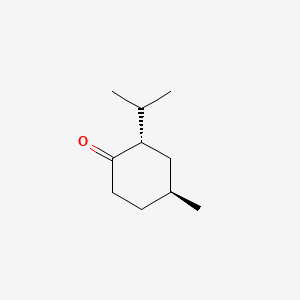
![(+/-)-(e)-4-Ethyl-2-[(z)-hydroxyimino]-5-nitro-3-hexen-1-yl-nicotinamide](/img/structure/B13829729.png)
